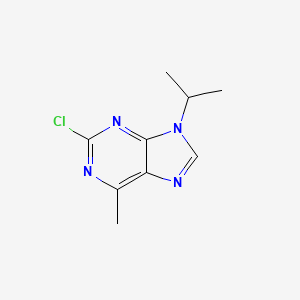
6-ethylnaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH. When this group is attached to a naphthalene ring, as in your compound, it’s known as naphthoic acid . Naphthalene is a polycyclic aromatic hydrocarbon with the formula C10H8, consisting of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of naphthoic acids involves a carboxylic acid group attached to a naphthalene ring. The exact structure would depend on the position of the ethyl group in "6-ethylnaphthalene-2-carboxylic acid" .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions, including decarboxylation, reduction, and reactions with bases to form salts . Naphthalene rings can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Carboxylic acids generally have higher boiling points than similar hydrocarbons or alcohols due to their ability to form dimeric structures via hydrogen bonding . The physical and chemical properties of “6-ethylnaphthalene-2-carboxylic acid” would depend on the exact structure of the compound .Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 6-ethylnaphthalene-2-carboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "Naphthalene", "Ethyl bromide", "Sodium hydroxide", "Sodium carbonate", "Chloroacetic acid", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrite", "Sodium nitrate", "Sodium hydroxide", "Sodium dithionite", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Naphthalene is reacted with ethyl bromide in the presence of sodium hydroxide to form 6-ethyl naphthalene.", "6-ethyl naphthalene is then oxidized with sodium dichromate in sulfuric acid to form 6-ethyl naphthalene-2-carboxylic acid.", "The carboxylic acid group is then activated by reacting with chloroacetic acid in the presence of sodium hydroxide to form 6-ethyl naphthalene-2-carboxylic acid chloroacetate.", "The chloroacetate is then converted to the corresponding diazonium salt by reacting with sodium nitrite in hydrochloric acid.", "The diazonium salt is then coupled with sodium nitrate in the presence of sodium hydroxide to form the corresponding azo compound.", "The azo compound is then reduced with sodium dithionite in hydrochloric acid to form the corresponding amine.", "The amine is then diazotized again with sodium nitrite in hydrochloric acid to form the corresponding diazonium salt.", "The diazonium salt is then hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid.", "The carboxylic acid is then neutralized with sodium bicarbonate and extracted with ethyl acetate.", "The organic layer is then dried over sodium sulfate and concentrated to yield 6-ethylnaphthalene-2-carboxylic acid as a white solid." ] } | |
Numéro CAS |
113305-48-9 |
Nom du produit |
6-ethylnaphthalene-2-carboxylic acid |
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



